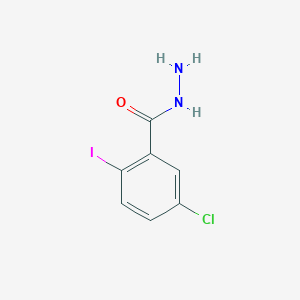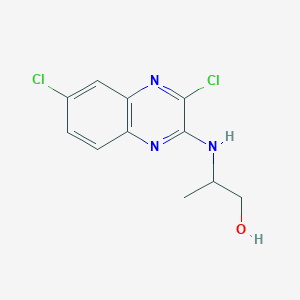
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol typically involves the reaction of 2,3,6-trichloroquinoxaline with 2-aminopropan-1-ol in ethanol. The reaction mixture is heated at reflux for several hours, followed by concentration under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents and conditions used.
科学的研究の応用
2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol
- 2,3,6-Trichloroquinoxaline
Uniqueness
2-((3,6-Dichloroquinoxalin-2-yl)amino)propan-1-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dichloroquinoxaline moiety and the presence of an amino alcohol group make it a versatile compound for various chemical and biological applications .
特性
分子式 |
C11H11Cl2N3O |
|---|---|
分子量 |
272.13 g/mol |
IUPAC名 |
2-[(3,6-dichloroquinoxalin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6(5-17)14-11-10(13)15-9-4-7(12)2-3-8(9)16-11/h2-4,6,17H,5H2,1H3,(H,14,16) |
InChIキー |
RTHHRRFTBNQWFG-UHFFFAOYSA-N |
正規SMILES |
CC(CO)NC1=NC2=C(C=C(C=C2)Cl)N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
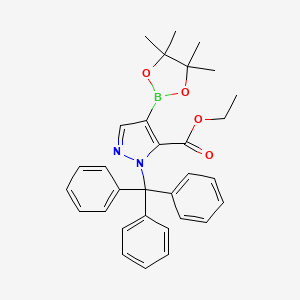

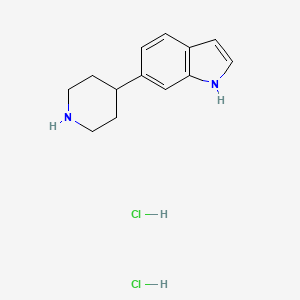
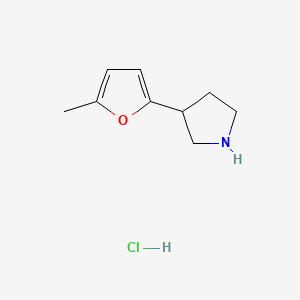

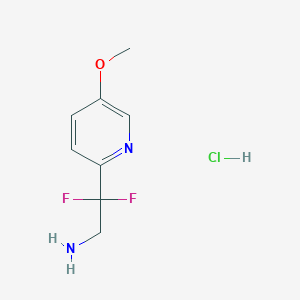

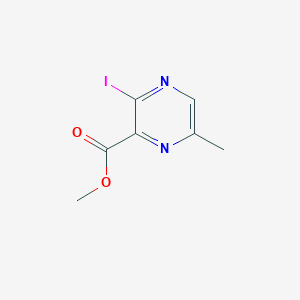
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)

